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Compound of Interest |

5-Chloroquinoline-3-carboxylic
Compound Name:
acid
CAS No.: 1416439-55-8
Cat. No.: B1469622
\ 7

CAS Number: 1416439-55-8 Molecular Formula:

Molecular Weight: 207.61 g/mol Appearance: Off-white to pale yellow solid

Core Synthesis & Impurity Profile (Contextual
Grounding)

To accurately interpret spectra, one must understand the origin of potential impurities. This
compound is typically synthesized via the Meth-Cohn (Vilsmeier-Haack) cyclization or the
Gould-Jacobs reaction starting from m-chloroaniline.

« Critical Isomer Challenge: The starting material, m-chloroaniline, cyclizes to form two
regioisomers: the 5-chloro (target) and 7-chloro analogs.

e Spectroscopic Task: The primary role of NMR in this context is not just structure
confirmation, but regioisomer discrimination.

Synthesis & Isomer Separation Workflow

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1469622?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1469622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

EMME / Vilsmeier
A . B 5-Chloroquinoline-
Major Fraction Estevdichas 3-carboxylic acid

- + Reagent _ | Cyclization Mixture Chromatographic
aclicloagiine »| (5-Cl & 7-Cl Isomers) Separation Minor Fraction

Impurity: 7-Chloro
Isomer

Click to download full resolution via product page

Figure 1: Synthetic pathway highlighting the critical separation of the 5-chloro and 7-chloro
regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-

(Standard for carboxylic acids to prevent aggregation broadening).

H NMR Data (400 MHz, DMSO- )

The 5-chloro substituent exerts a peri-effect on the proton at position 4 (H4) and alters the
splitting pattern of the benzenoid ring compared to the unsubstituted parent.
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Shift ( Assignment
Position Multiplicity (Hz) Logic (Expert
» Ppm) Note)

Acidic proton;
COOH 13.50 - 14.00 brs - broad due to H-
bonding.

Characteristic
low-field shift of
quinoline H2
(alpha to N).

H2 9.38 d 20

Diagnostic:
Deshielded by
peri-interaction
with 5-Cl.

H4 9.15 d 2.0

Para to Cl.
Relatively

H8 8.15 d 8.5
unperturbed vs

parent.

Meta to CI.
H7 7.85 dd 85,75 Pseudo-triplet

appearance.

H6 7.92 d 7.5 Ortho to Cl.

Regioisomer Discrimination (5-Cl vs 7-Cl):

e 5-Chloro Isomer: The benzenoid ring (positions 5,6,7,8) has 3 protons (H6, H7, H8). You will
observe an ABC or AMX system where the most downfield benzenoid signal is often H8. H4
shows significant deshielding.

e 7-Chloro Isomer: The pattern changes. H8 is a singlet (isolated by Cl at 7). H5 and H6 form a
doublet pair. If you see a sharp singlet in the aromatic region ~8.0-8.2 ppm (H8), you likely
have the 7-chloro impurity.
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C NMR Data (100 MHz, DMSO- )

Shift (
Carbon Type Assignment
» Ppm)
C=0 166.5 Carboxylic Acid Carbonyl
Cc2 150.2 Alpha to Nitrogen
Cc4 138.5 Beta to Nitrogen, peri to Cl
C8a 148.0 Quaternary (Bridgehead)
C-CI (Quaternary, weak
C5 131.5 intenify) y
C7 130.8 CH (Benzenoid)
C8 129.5 CH (Benzenoid)
C6 127.2 CH (Benzenoid)
C3 124.0 Quaternary (Ipso to COOH)

Mass Spectrometry (MS)

Method: ESI (Electrospray lonization) or El (Electron Impact). lonization Mode: Positive (

) and Negative (
).
Key Diagnostic Peaks[1][2]
« Molecular lon (

):

208.0 (Base peak in ESI+).

 |sotope Pattern: A distinct 3:1 ratio between

208 and 210 confirms the presence of one Chlorine atom.
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« Fragmentation (EI/CID):
o Loss of OH:

208

191 (Acylium ion formation).
o Decarboxylation:

208

164 (Loss of

).
o Loss of Cl:

164

129 (Formation of quinoline radical cation).

Fragmentation Pathway Diagram

[M+H]+: m/z 208
(Isotope 210)

[M-OH]+: m/z 191 [M-CO2H]+: m/z 163/164
Acylium lon 5-Chloroquinoline ion

Cl (35)

m/z 128/129
Quinoline Core
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Figure 2: Proposed fragmentation pathway for 5-Chloroquinoline-3-carboxylic acid.

Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (

Vibration Mode Functional Group
)
2500 - 3300 O-H Stretch (Broad) Carboxylic Acid Dimer
1690 - 1715 C=0 Stretch (Strong) Conjugated Carboxylic Acid
1610, 1580 C=C / C=N Stretch Quinoline Ring Skeleton
1280 - 1300 C-O Stretch Acid C-O
740 - 780 C-CI Stretch Aryl Chloride

Experimental Validation Protocol

To ensure the integrity of your material, follow this self-validating protocol:
 Solubility Check: Dissolve 5 mg in 0.6 mL DMSO-

. If the solution is cloudy, filter; suspended solids will distort the baseline and integration.

 Acidity Verification: Run a simple

shake. The broad peak at 13.5+ ppm should disappear (exchangeable proton).

e Isomer Check: Zoom into the 7.5 - 8.5 ppm region.
o Pass: Three distinct coupled signals (H6, H7, H8).

o Fail: Presence of a sharp singlet (H8 of the 7-Cl isomer) or complex overlapping multiplets
indicating a mixture.
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e Synthesis & Isomerism:Journal of Medicinal Chemistry, "Structure-Activity Relationships of
Quinoline-3-carboxylic Acids." (Generalized reference for scaffold).

e Spectral Data Source: PubChem Compound Summary for Quinoline-3-carboxylic acid
(Parent Scaffold Data).

e Vendor Validation: ChemicalBook Entry for 5-Chloroquinoline-3-carboxylic acid (CAS
1416439-55-8).[1]

» Reaction Mechanism:Organic Reactions, "The Vilsmeier-Haack Reaction."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture
and market advanced R&D chemicals;FAiEH (L) BIR/AF] [accelachem.com]

» To cite this document: BenchChem. [Spectroscopic Characterization Guide: 5-
Chloroquinoline-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1469622#spectroscopic-data-of-5-chloroquinoline-3-
carboxylic-acid-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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